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Compound of Interest

Compound Name:
4-(2,3-Dichlorophenyl)picolinic

acid

CAS No.: 1261952-07-1

Cat. No.: B6392228

Get Quote

A Technical Guide to the Biaryl Pyridine-2-Carboxylic
Acid Scaffold
Executive Summary & Chemical Identity
4-(2,3-Dichlorophenyl)picolinic acid is a specialized biaryl pyridine derivative belonging to

the class of 4-aryl picolinic acids. While less commercially ubiquitous than its herbicide cousins

(e.g., Aminopyralid, Picloram), this specific scaffold serves as a critical pharmacophore in

medicinal chemistry, particularly for metalloprotein inhibition and auxin-mimicry.

The molecule features a picolinic acid (pyridine-2-carboxylic acid) core substituted at the 4-

position with a 2,3-dichlorophenyl ring. This substitution pattern imparts significant lipophilicity

and steric hindrance, modulating the compound's binding affinity for hydrophobic pockets in

enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and the 20S Proteasome.
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Feature Description

IUPAC Name 4-(2,3-Dichlorophenyl)pyridine-2-carboxylic acid

Core Scaffold Picolinic Acid (Pyridine-2-carboxylic acid)

Key Substituents 2,3-Dichlorophenyl (Lipophilic, Steric Bulk)

Molecular Weight ~268.09 g/mol

Primary Pharmacophore Bidentate Metal Chelator (N, O donor atoms)

Closest Analogs
4-(2,4-Dichlorophenyl)picolinic acid (CAS

1261905-62-7); 4-Phenylpicolinic acid

Primary Mechanisms of Action
IDO1 Inhibition (Heme Coordination)
The most significant biological activity of 4-aryl picolinic acids lies in their ability to inhibit

Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-

limiting step of tryptophan metabolism.

Mechanism: The picolinic acid moiety acts as a competitive inhibitor by coordinating directly

to the ferrous iron (Fe2+) in the enzyme's heme center. The nitrogen of the pyridine ring and

the carboxylate oxygen form a bidentate chelate, displacing the oxygen molecule required

for catalysis.

Role of the 4-(2,3-Dichlorophenyl) Group:

Hydrophobic Pocket Binding: The active site of IDO1 contains a distinct hydrophobic

pocket (Pocket A) adjacent to the heme. The 4-aryl substituent extends into this pocket.

Steric Fit: The 2,3-dichloro substitution introduces a "twist" in the biaryl bond due to steric

clash with the pyridine protons, locking the molecule in a conformation that may favor

specific binding modes over the unsubstituted phenyl analog.

Potency: Analogs with electron-withdrawing groups (like Cl) on the phenyl ring typically

show enhanced potency compared to the parent 4-phenylpicolinic acid due to improved pi-

stacking or hydrophobic interactions with residues like Tyr126 and Phe163.
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Proteasome Inhibition (β5c Subunit)
Recent studies (e.g., Hu et al., 2023) have identified 4-phenylpicolinic acid amides as inhibitors

of the human constitutive proteasome β5c chymotryptic subunit.

Mechanism: The picolinic acid core acts as a "C-cap" or "N-cap" mimic, positioning the biaryl

system to block the substrate binding channel.

Relevance: The 2,3-dichlorophenyl derivative provides a bulkier, more lipophilic anchor than

the simple phenyl group, potentially increasing residence time within the proteasome's

hydrophobic S1 or S3 pockets.

Herbicidal Auxin Mimicry
While commercial auxin herbicides (e.g., Aminopyralid, Picloram) typically feature amino

groups at position 4 and halogens at positions 3, 5, or 6, the 4-aryl picolinic acid scaffold

retains structural similarity to the auxin pharmacophore.

Activity: These compounds mimic the natural plant hormone indole-3-acetic acid (IAA).

Receptor: They bind to the TIR1/AFB family of F-box proteins, promoting the degradation of

Aux/IAA transcriptional repressors.

Selectivity: The 4-(2,3-dichlorophenyl) substitution alters the molecule's fit within the TIR1

pocket compared to the 6-aryl picolinates (e.g., Halauxifen), potentially shifting the weed

control spectrum or reducing potency in favor of other biological targets.

Biological Pathway Visualization
The following diagram illustrates the dual pathway interaction of the 4-aryl picolinic acid

scaffold, highlighting its primary role in IDO1 inhibition and secondary role in auxin signaling.
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Figure 1: Mechanism of action pathways for 4-(2,3-Dichlorophenyl)picolinic acid, contrasting

its inhibitory role in IDO1 (cancer immunotherapy target) with its agonistic role in TIR1

(herbicidal activity).

Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
To access 4-(2,3-Dichlorophenyl)picolinic acid for biological testing, the most robust method

is the palladium-catalyzed cross-coupling of a 4-halopicolinate with a boronic acid.

Reagents:

Substrate A: Methyl 4-chloropicolinate or Methyl 4-bromopicolinate.

Substrate B: (2,3-Dichlorophenyl)boronic acid.
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Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%).

Base: K2CO3 or Cs2CO3 (2.0 equiv).

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Protocol:

Dissolution: In a sealed tube, dissolve Methyl 4-chloropicolinate (1.0 equiv) and (2,3-

Dichlorophenyl)boronic acid (1.2 equiv) in degassed 1,4-dioxane.

Activation: Add the base (K2CO3) and the Palladium catalyst under an inert atmosphere

(Nitrogen or Argon).

Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via TLC or

LC-MS.

Workup: Cool to room temperature, filter through a Celite pad, and concentrate the filtrate.

Partition between Ethyl Acetate and Water.

Hydrolysis: The resulting methyl ester is hydrolyzed using LiOH (3.0 equiv) in THF/Water

(1:1) at room temperature for 4 hours to yield the free acid.

Purification: Acidify to pH 3–4 with 1N HCl to precipitate the product. Recrystallize from

Ethanol/Water.

IDO1 Inhibition Assay (Enzymatic)
This protocol validates the compound's ability to inhibit the conversion of Tryptophan to N-

formylkynurenine.

Materials:

Recombinant human IDO1 enzyme.

Substrate: L-Tryptophan (100 µM).

Cofactors: Ascorbic acid, Methylene blue, Catalase.
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Detection Reagent: 30% Trichloroacetic acid (TCA), 2% p-dimethylaminobenzaldehyde (p-

DMAB) in acetic acid (Ehrlich's reagent).

Step-by-Step Workflow:

Preparation: Prepare the assay buffer (50 mM Potassium Phosphate, pH 6.5).

Incubation: Mix IDO1 enzyme (50 nM final) with the test compound (0.1 nM – 10 µM serial

dilution) in the buffer.

Initiation: Add L-Tryptophan, Ascorbic acid, and Methylene blue to start the reaction.

Incubate at 37°C for 30–60 minutes.

Termination: Stop the reaction by adding 30% TCA. Incubate at 50°C for 30 minutes to

hydrolyze N-formylkynurenine to kynurenine.

Colorimetric Development: Centrifuge to remove protein precipitate. Transfer supernatant to

a microplate and mix 1:1 with Ehrlich's reagent.

Quantification: Measure absorbance at 480 nm. Calculate IC50 using a non-linear regression

model (e.g., GraphPad Prism).

Comparative Activity Data
The following table contextualizes the activity of the 2,3-dichloro derivative against known

analogs in the 4-aryl picolinic acid class. Note: Values are representative of the scaffold's SAR

trends.
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Compound
Substitution
(R)

IDO1 IC50
(Enzymatic)

Proteasome
β5c Inhibition

Herbicidal
Activity (Root
Growth)

4-Phenylpicolinic

acid

Phenyl

(Unsubstituted)
~48 µM Moderate Low

4-(4-

Chlorophenyl)pic

olinic acid

4-Cl-Phenyl ~10–20 µM High Moderate

4-(2,3-

Dichlorophenyl)pi

colinic acid

2,3-Cl2-Phenyl
< 10 µM

(Predicted)
High High

Picloram

(Control)

(Pyridine-3,5,6-

Cl3)
Inactive Inactive Very High

Analysis of Data:

Lipophilicity Effect: The addition of chlorine atoms at the 2,3-positions significantly increases

the logP (lipophilicity). This typically correlates with improved potency in the IDO1

hydrophobic pocket compared to the unsubstituted phenyl analog.

Steric Constraint: The 2,3-substitution forces the phenyl ring out of planarity with the pyridine

ring (biaryl twist). This pre-organized conformation often reduces the entropic penalty of

binding to the enzyme active site.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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